molecular formula C21H11Cl3N2O3 B11538630 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11538630
M. Wt: 445.7 g/mol
InChI Key: AHYOQKRDCPFUJP-UHFFFAOYSA-N
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Description

(E)-1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzoxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit enzyme activity or alter signal transduction pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific combination of functional groups and the resulting chemical and biological properties. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H11Cl3N2O3

Molecular Weight

445.7 g/mol

IUPAC Name

1-(6-chloro-1,3-benzodioxol-5-yl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H11Cl3N2O3/c22-12-1-3-14(16(24)6-12)21-26-17-7-13(2-4-18(17)29-21)25-9-11-5-19-20(8-15(11)23)28-10-27-19/h1-9H,10H2

InChI Key

AHYOQKRDCPFUJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

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